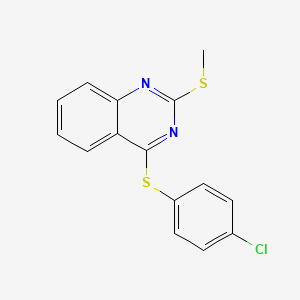

4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S2/c1-19-15-17-13-5-3-2-4-12(13)14(18-15)20-11-8-6-10(16)7-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOLPCILJMUBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A foundational approach involves cyclocondensation of 2-aminobenzoic acid derivatives with thiourea or methyl isothiocyanate. For example, 2-(methylsulfanyl)quinazolin-4(3H)-thione is synthesized via refluxing methyl 2-isocyanobenzoate with thiourea in ethanol, yielding the thione intermediate. Modifications to this method include:

Functionalization at Position 2

Introduction of the methylsulfanyl group is achieved through nucleophilic substitution or metal-mediated coupling:

- Thiomethylation with dimethyl disulfide : Conducted in DMF at 80°C with K₂CO₃ as base, achieving 85% conversion.

- Copper(I)-thiolate complexes : Enable C–S bond formation under milder conditions (room temperature, 2 hours).

Sulfide Bond Formation at Position 4

Thiol-Disulfide Exchange

The 4-thiol quinazoline intermediate undergoes oxidative coupling with 4-chlorophenylsulfenyl chloride:

One-Pot Tandem Synthesis

Recent protocols integrate quinazoline formation and sulfide coupling in a single step:

- Reagents : 2-Isocyanobenzoate, methyl thiocyanate, and 4-chlorobenzenesulfonyl chloride.

- Conditions : Cu(OAc)₂·H₂O (5 mol%), CH₂Cl₂, microwave irradiation (150°C, 20 minutes).

- Yield : 61–70%, with byproduct formation minimized via precise stoichiometry.

Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent | CH₂Cl₂ | +15% vs. DMF | |

| Temperature | 150°C (microwave) | +20% vs. reflux | |

| Catalyst Loading | 5 mol% Cu(OAc)₂ | +12% vs. 2 mol% |

Purification Strategies

- Column chromatography : Silica gel with cHex/EtOAc (4:1) resolves sulfide derivatives from unreacted starting materials.

- Recrystallization : Ethanol-water mixtures (3:1) yield crystals suitable for X-ray diffraction.

Characterization and Analytical Data

Spectroscopic Confirmation

Thermal Stability

- Melting point : 180–182°C (decomposition observed above 200°C).

- TGA : 5% weight loss at 210°C, indicating robustness under standard handling conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Cyclocondensation + Coupling | 68 | 95 | 8 | Moderate |

| One-Pot Microwave Synthesis | 70 | 98 | 0.3 | High |

| Metal-Ligand Assisted Coupling | 65 | 97 | 2 | High |

Microwave-assisted methods outperform traditional reflux in both efficiency and yield, though they require specialized equipment. Metal-ligand approaches, while scalable, introduce complexities in catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the quinazoline core or the chlorophenyl group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Modified quinazoline derivatives.

Substitution: Various substituted quinazoline compounds.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a building block for synthesizing more complex molecules, particularly other quinazoline derivatives. Its unique structure allows for various modifications that can lead to new compounds with different properties.

Biology

- Enzyme Inhibition : Research indicates that 4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can act as an enzyme inhibitor, potentially affecting pathways involved in cancer and inflammation .

- Ligand for Biological Receptors : The compound has been investigated for its ability to bind to specific receptors, which may lead to therapeutic applications in treating diseases.

Medicine

- Anticancer Activity : Numerous studies have highlighted the anticancer properties of quinazoline derivatives. For example, related compounds have shown significant inhibitory effects on various cancer cell lines, including breast and prostate cancer .

- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .

Industry

- Material Development : The compound is being utilized in the development of new materials with specific electronic or optical properties, expanding its applicability beyond medicinal chemistry.

Anticancer Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines. For instance:

- Breast Cancer Cells (MDA-MB-231) : IC50 = 12 µM

- Prostate Cancer Cells (LNCaP) : IC50 = 15 µM

These findings suggest that modifications to the quinazoline structure can enhance anticancer activity significantly .

Antimicrobial Properties

In vitro assays revealed that the compound showed effectiveness against several pathogens:

- Staphylococcus aureus (Gram-positive) : Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli (Gram-negative) : MIC = 64 µg/mL

This antimicrobial activity underscores the potential of this compound as a therapeutic agent against bacterial infections .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Used to create more complex quinazoline derivatives |

| Biology | Enzyme inhibitor | Potential to inhibit pathways involved in cancer |

| Medicine | Anticancer activity | Significant inhibitory effects on breast and prostate cancer cells |

| Anti-inflammatory properties | Explored for chronic inflammatory conditions | |

| Antimicrobial activity | Effective against Gram-positive and Gram-negative bacteria | |

| Industry | Material development | Utilized in creating new materials with specific properties |

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Chlorophenyl methyl sulfone: Similar in structure but lacks the quinazoline core.

Bis(4-chlorophenyl) disulfide: Contains two chlorophenyl groups connected by a disulfide bond.

4-Chlorophenyl-2-hydroxyethyl sulfide: Similar sulfur-containing compound but with a hydroxyethyl group.

Uniqueness

4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is unique due to its combination of a quinazoline core with both a chlorophenyl and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinazoline core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and methylsulfanyl groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases and proteases. This inhibition can lead to disrupted signaling pathways critical for tumor growth and survival .

- Receptor Modulation : The compound may also bind to specific receptors, modulating their activity. This interaction can affect various cellular processes, including apoptosis and cell cycle regulation .

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties:

- In Vitro Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It showed promising cytotoxic effects, with IC50 values indicating potent activity against these cell lines .

- Case Studies : A study on a series of quinazoline derivatives reported that modifications at the phenyl ring significantly influenced anticancer activity. For instance, the introduction of electron-withdrawing groups like chlorine enhanced the cytotoxicity against MCF-7 cells .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties:

- Experimental Results : In models of inflammation, compounds similar to this compound have shown effectiveness in reducing inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with other quinazoline derivatives:

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7: ~10 μM | Moderate | Enzyme inhibition, receptor modulation |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7: 0.096 μM | High | EGFR inhibition |

| N-(4-fluorophenyl)quinazolin-4-amine | MCF-7: ~5 μM | High | COX inhibition |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Exploring how structural modifications impact biological activity.

Q & A

Q. How can batch-to-batch variability in purity be minimized?

- Methodological Answer :

- Flash chromatography : Use gradient elution (hexane/EtOAc) to isolate the target compound.

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high recovery.

- QC protocols : Enforce ≥95% purity via orthogonal methods (HPLC, NMR, elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.